molecular formula C6H8N2O B1330466 2,3-Diaminophenol CAS No. 59649-56-8

2,3-Diaminophenol

Cat. No. B1330466
CAS RN: 59649-56-8
M. Wt: 124.14 g/mol
InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminophenol is a chemical compound that serves as a monomer for the synthesis of polymers with unique electrochemical and spectroscopic properties. The compound is of interest due to its potential applications in various fields, including materials science and electrochemistry.

Synthesis Analysis

The synthesis of derivatives of 2,3-diaminophenol has been explored in various studies. For instance, a novel synthetic route was developed for a compound related to 2,3-diaminophenol, which involved a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Additionally, the optimal conditions for the electrosynthesis of poly(2,3-diaminophenol) through electro-oxidation of the monomer were determined, indicating that very anhydrous acetonitrile is a crucial solvent for obtaining appropriate deposits .

Molecular Structure Analysis

The molecular structure of 2,3-diaminophenol and its derivatives can exhibit interesting features, such as conformational properties and stereodynamics, which can be determined through NOE connectivities and molecular orbital calculations . The crystal structure of an analog of the anticonvulsant lamotrigine, which is structurally related to 2,3-diaminophenol, shows substantial distortion between different ring systems, suggesting variations in the degree of aromaticity .

Chemical Reactions Analysis

The electrochemical polymerization of 2,3-diaminophenazine, a derivative of 2,3-diaminophenol, is significantly influenced by the presence of light and oxygen. This process results in a faster rate of polymerization and produces poly(2,3-diaminophenazine) films with varying electrochemical properties depending on the preparation conditions . The initial photoproduct isolated during this polymerization is a 1,2-coupled dimer, which indicates different coupling positions between monomer units compared to related polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(2,3-diaminophenol) have been characterized using various techniques, including electrochemical methods, UV-vis, FTIR, conductivity, and viscosity measurements. These properties are influenced by factors such as the electrolytical medium and electrochemical conditions during the electro-oxidation process . The reflectance spectra for poly(2,3-diaminophenazine) differ from those of poly(o-phenylenediamine), suggesting the absence of quinonediimine linkages in the former, which is supported by Density Functional Theory calculations .

Scientific Research Applications

  • Synthesis of Amino-1,5-benzoxazepines and Hydroxyl-1,5-benzodiazepines

    • Application : 2,3-Diaminophenol is used in one-pot microwave assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines .
    • Results : The result is the synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines .
  • Electrosynthesis of Poly (2,3-diaminophenol)

    • Application : 2,3-Diaminophenol is used in the electrosynthesis of poly (2,3-diaminophenol) via electro-oxidation .
    • Results : The result is the synthesis of poly (2,3-diaminophenol) .
  • Synthesis of Tetradentate Schiff Base Complexes

    • Application : 2,3-Diaminophenol is used in a synthesis of tetradentate Schiff base complexes via reaction with salicylaldehyde or 5-bromosalicylaldehyde and metals such as Mn (III), Ni (II) and Cu (II) .
    • Results : The result is the synthesis of tetradentate Schiff base complexes .
  • Formation of Pd(II) and Pt(II) Complexes

    • Application : 2,3-Diaminophenol is an aromatic diamine that forms Pd(II) and Pt(II) complexes .
    • Results : The result is the formation of Pd(II) and Pt(II) complexes .
  • Synthesis of Benzo[b][1,4]diazepinium Salts

    • Application : 2,3-Diaminophenol reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts .
    • Results : The result is the synthesis of benzo[b][1,4]diazepinium salts .
  • Synthesis of Unsymmetrical Schiff Base

    • Application : 2,3-Diaminophenol reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .
    • Results : The result is the synthesis of new unsymmetrical Schiff base .
  • Synthesis of Azo Dyes

    • Application : 2,3-Diaminophenol can be used in the synthesis of azo dyes .
    • Results : The result is the synthesis of azo dyes .
  • Preparation of Conductive Polymers

    • Application : 2,3-Diaminophenol can be used in the preparation of conductive polymers .
    • Results : The result is the formation of conductive polymers .
  • Synthesis of Quinoxalines

    • Application : 2,3-Diaminophenol can be used in the synthesis of quinoxalines .
    • Results : The result is the synthesis of quinoxalines .

Safety And Hazards

2,3-Diaminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

2,3-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAXITAPTVOLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975046
Record name 2,3-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminophenol

CAS RN

59649-56-8
Record name 2,3-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-4-aminophenol (4.6 g, 30 mmol) in methanol is added 500 mg of Pd/C. A hydrogenation reaction is performed at room temperature for 2 hours and then terminated. The Pd/C is removed by filtration to obtain 4.1 g of 3-hydroxy-o-phenylenediamine, with a yield of 95%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Forty mg of Met-BTC having methionine at its N-terminal obtained in Reference Example 4 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-BTC. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 2,3-diaminophenol to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 23 to obtain a purified BTC.
[Compound]
Name
Met-BTC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25 ° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 2,3-diaminophenol to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

2,3-dinitrophenol (80%) 25 g (0.11 mol) was dissolved in 700 ml ethanol and 0.5 g Pd/C was added. The mixture was hydrogenated at room temperature until the uptake of hydrogen ceased (4 h). The solution was filtered (celite) in N2 -atmosphere and evaporated to dryness in vacuo to give the title compound as an unstable oil (18 g), which was used immediately for the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminophenol
Reactant of Route 2
2,3-Diaminophenol
Reactant of Route 3
2,3-Diaminophenol
Reactant of Route 4
2,3-Diaminophenol
Reactant of Route 5
2,3-Diaminophenol
Reactant of Route 6
2,3-Diaminophenol

Citations

For This Compound
157
Citations
A Ourari, K Ouari, W Moumeni, L Sibous… - Transition metal …, 2006 - Springer
Salicylaldehyde or 5-bromosalicylaldehyde reacted with 2,3-diaminophenol in absolute EtOH in a 2:1 molar ratio to give new unsymmetrical Schiff bases (H 2 L). The bases were used …
Number of citations: 48 link.springer.com
MA Del Valle, ET Silva, FR Diaz… - Journal of Polymer …, 2000 - Wiley Online Library
The optima conditions to electrosynthesize poly(2,3‐diaminophenol) by electro‐oxidation of the monomer were determined, and the electrodeposits obtained characterized by …
Number of citations: 8 onlinelibrary.wiley.com
TIA Gerber, D Luzipo, P Mayer - Inorganica chimica acta, 2004 - Elsevier
The reaction of cis-[ReO 2 I(PPh 3 ) 2 ] with 3-methyl-2-aminophenol (H 2 map) in ethanol led to the formation of trans-[Re(map)(Hmap)I(PPh 3 ) 2 ]I. The X-ray crystal structure shows …
Number of citations: 25 www.sciencedirect.com
G Bandoli, TIA Gerber, J Perils, JGH du Preez - Inorganica chimica acta, 1998 - Elsevier
The reaction of the aromatic diamines 1,2-diaminobenzene, 2,3-diaminophenol (H 2 L), 2,3-diaminotoluene and 3,4-diaminobenzophenone (H 2 NRNH 2 ) with trans-ReOCl 3 (PPh …
Number of citations: 39 www.sciencedirect.com
TIA Gerber, D Luzipo, P Mayer… - Journal of …, 2003 - Taylor & Francis

Reactions of trans-[ReO2(py)4Cl] and cis-[ReO2I(PPh3)2] with 2,3-diaminophenol (H…

Number of citations: 10 www.tandfonline.com
HJ Salavagione, J Arias-Pardilla, JL Vázquez… - Electrochimica …, 2005 - Elsevier
The electrochemical oxidation of 2,3- 2,4- and 2,5-diaminophenol, on platinum electrode, in acid medium was studied using cyclic voltammetry, in situ UV–vis and in situ FTIR …
Number of citations: 17 www.sciencedirect.com
M Pérez-Cabré, G Cervantes, V Moreno… - Journal of inorganic …, 2004 - Elsevier
Pd(II) and Pt(II) new complexes with simple aromatic diamines were synthesised and characterised with the aim of studying their possible antitumour activity. The aromatic diamines …
Number of citations: 38 www.sciencedirect.com
MA Valle Delaware la Cortina, ET Silva… - 2000 - repositorio.uc.cl
The optima conditions to electrosynthesize poly (2, 3-diaminophenol) by electro-oxidation of the monomer were determined, and the electrodeposits obtained characterized by …
Number of citations: 0 repositorio.uc.cl
CG Neochoritis, CA Tsoleridis… - Journal of medicinal …, 2010 - ACS Publications
Amino-1,5-benzoxazepines 2 and 5 and hydroxyl-1,5-benzodiazepines 3 and 6 have been synthesized in one-pot solvent-free conditions from 2,3-diaminophenol and ketones through …
Number of citations: 81 pubs.acs.org
HJ Salavagionea, J Arias-Pardillab, JL Vázquezb… - 2005 - academia.edu
The electrochemical oxidation of 2, 3-2, 4-and 2, 5-diaminophenol, on platinum electrode, in acid medium was studied using cyclic voltammetry, in situ UV–vis and in situ FTIR …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.